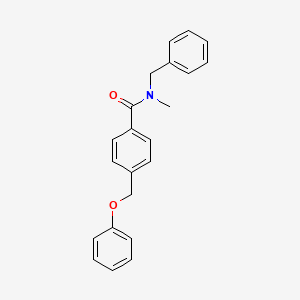![molecular formula C24H20BrN3O B5338361 3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B5338361.png)
3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamino group, and a dihydroquinazolinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the compound.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the core structure.
Bis[4-(dimethylamino)phenyl]squaraine: Contains the dimethylamino group but has a different overall structure.
Pyridinium salts: Structurally diverse compounds with similar functional groups but different core structures.
Uniqueness
3-(4-Bromophenyl)-2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups and the dihydroquinazolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O/c1-27(2)19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(29)28(23)20-14-10-18(25)11-15-20/h3-16H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTODNBZFLULQCB-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,5-dimethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338278.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenoxybenzamide](/img/structure/B5338290.png)
![3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5338299.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)


![2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5338336.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5338342.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5338357.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
